5-(4-fluorophenyl)-1H-indole
Overview
Description
5-(4-Fluorophenyl)-1H-indole is a heterocyclic aromatic organic compound that features an indole core substituted with a fluorophenyl group at the 5-position. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals. The fluorophenyl substitution enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-1H-indole typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone to form an indole derivative. For this compound, 4-fluorophenylhydrazine reacts with a suitable ketone under acidic conditions.
Palladium-Catalyzed Cross-Coupling: Another approach involves the palladium-catalyzed cross-coupling of a 5-bromoindole with a 4-fluorophenylboronic acid under Suzuki-Miyaura conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or cross-coupling reactions using continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-(4-fluorophenyl)-1H-indole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Coupling: Palladium catalysts with appropriate ligands under inert atmosphere.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Coupling: Biaryl or diaryl derivatives.
Scientific Research Applications
5-(4-Fluorophenyl)-1H-indole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in studying receptor-ligand interactions, particularly in the context of serotonin and melatonin receptors.
Material Science: Indole derivatives are explored for their electronic properties in organic semiconductors and light-emitting diodes.
Chemical Biology: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-1H-indole involves its interaction with specific molecular targets, such as receptors and enzymes. The fluorophenyl group enhances binding affinity and selectivity towards these targets. The compound can modulate signaling pathways by acting as an agonist or antagonist, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated heterocycle with similar biological activities.
4-(4-Fluorophenyl)-2-(4-[®-methylsulfinyl]phenyl)-1H-imidazole: A fluorinated imidazole derivative with distinct pharmacological properties.
Uniqueness
5-(4-Fluorophenyl)-1H-indole is unique due to its indole core, which is a privileged structure in drug discovery. The fluorophenyl substitution enhances its chemical stability and biological activity, making it a valuable compound in medicinal chemistry and material science.
Properties
IUPAC Name |
5-(4-fluorophenyl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-13-4-1-10(2-5-13)11-3-6-14-12(9-11)7-8-16-14/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEPXXHITBIOIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)NC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457603 | |
Record name | 5-(4-fluorophenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144104-44-9 | |
Record name | 5-(4-fluorophenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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